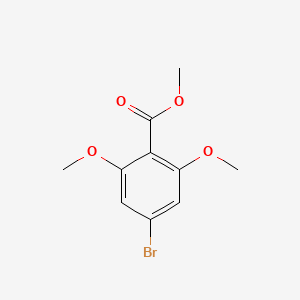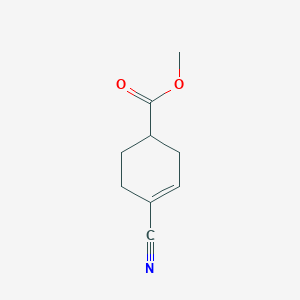
4,4-Dimethyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O. It is a derivative of dihydropyran, characterized by the presence of two methyl groups at the 4th position. This compound is a colorless liquid and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-3,4-dihydro-2H-pyran can be synthesized through several methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300-400°C) . Another method includes the use of Grubbs’ catalysts in olefin metathesis reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of tetrahydrofurfuryl alcohol. This process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-3,4-dihydro-2H-pyran undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often used.
Major Products:
Oxidation: Produces lactones and carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Results in various substituted pyrans depending on the substituents used.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers and resins, as well as in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-3,4-dihydro-2H-pyran exerts its effects involves its ability to act as a protecting group for alcohols. When reacted with alcohols, it forms tetrahydropyranyl ethers, protecting the alcohol from various reactions. This protection is reversible, allowing the alcohol to be restored by acidic hydrolysis .
Comparación Con Compuestos Similares
3,4-Dihydro-2H-pyran: Similar in structure but lacks the two methyl groups at the 4th position.
2,3-Dihydro-4H-pyran: An isomer with a different arrangement of the double bond and oxygen atom.
Tetrahydropyran: A fully saturated derivative without any double bonds.
Uniqueness: 4,4-Dimethyl-3,4-dihydro-2H-pyran is unique due to the presence of the two methyl groups, which influence its reactivity and stability. These methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Propiedades
Número CAS |
64833-72-3 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
4,4-dimethyl-2,3-dihydropyran |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-8-6-4-7/h3,5H,4,6H2,1-2H3 |
Clave InChI |
JNHSLLWORMFHKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
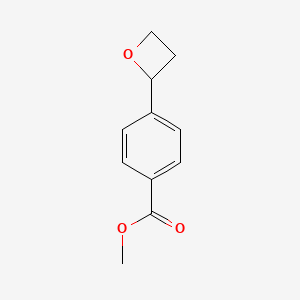
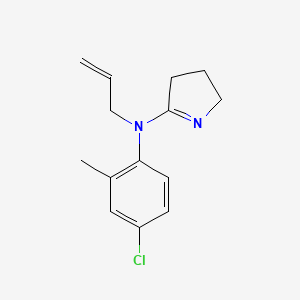
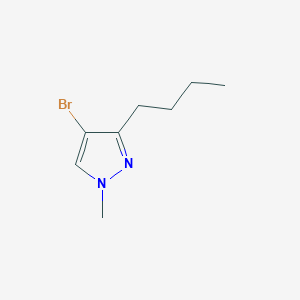
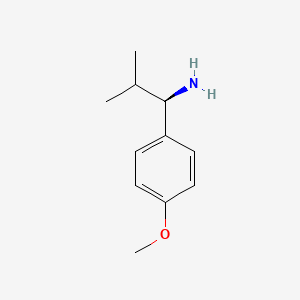
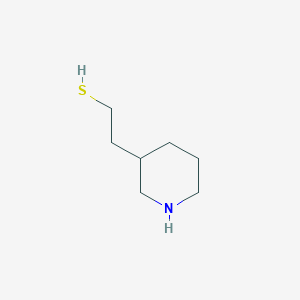

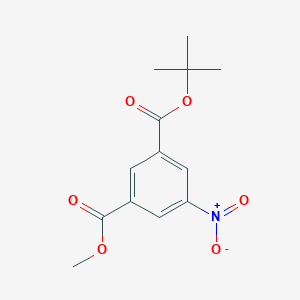
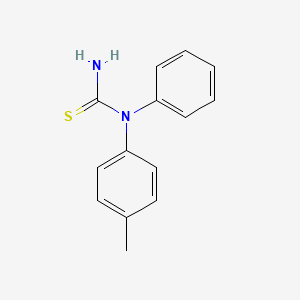
![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)
![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
